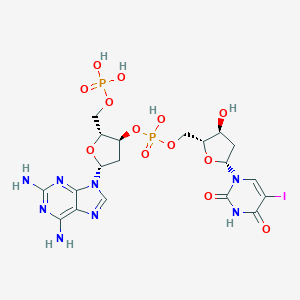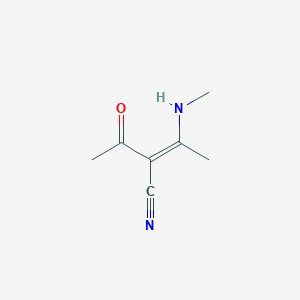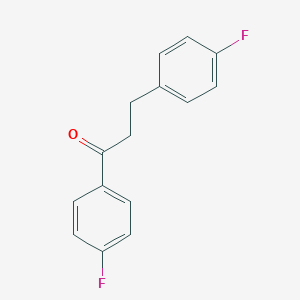
1,3-Bis(4-fluorophenyl)propan-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3-Bis(4-fluorophenyl)propan-1-one involves chemical reactions that introduce fluorine atoms to the phenyl rings of the propanone derivative. A practical approach to synthesizing related fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, involves cross-coupling reactions and diazotization techniques. These methods highlight the challenges and solutions in introducing fluorine atoms into organic molecules, reflecting the complexity of synthesizing 1,3-Bis(4-fluorophenyl)propan-1-one and its analogs (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of 1,3-Bis(4-fluorophenyl)propan-1-one is characterized by the presence of fluorine atoms on the phenyl rings, which significantly influence its electronic properties and reactivity. The fluorine atoms increase the compound's lipophilicity and affect its interaction with biological systems, making it a subject of interest in medicinal chemistry research.
Chemical Reactions and Properties
1,3-Bis(4-fluorophenyl)propan-1-one undergoes various chemical reactions, including substitutions and additions, influenced by the presence of fluorine. The electronegativity of fluorine atoms affects the reactivity of adjacent carbon atoms, enabling selective transformations that are crucial for synthesizing complex organic molecules and intermediates.
Physical Properties Analysis
The physical properties of 1,3-Bis(4-fluorophenyl)propan-1-one, such as melting point, boiling point, and solubility, are influenced by the fluorinated phenyl groups. These properties are essential for determining the compound's suitability for different applications, including its behavior in organic synthesis reactions and its potential use in material science.
Chemical Properties Analysis
The chemical properties of 1,3-Bis(4-fluorophenyl)propan-1-one, including its acidity, basicity, and reactivity towards various reagents, are significantly impacted by the fluorine atoms. The compound's ability to participate in hydrogen bonding and its reactivity in nucleophilic and electrophilic substitution reactions are key areas of study.
Applications De Recherche Scientifique
Neuroleptic Agent Synthesis : It is a key intermediate in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which are used in psychiatric treatment (Botteghi et al., 2001).
Treatment for Psychostimulant Use Disorders : This compound shows potential as a treatment due to its improved dopamine transporter affinity and moderate metabolic stability (Slack et al., 2020).
Preparation of Monofluorophosphines : It is used in the preparation of stable, distillable monofluorophosphines, important in various chemical processes (Heuer et al., 1990).
Molecular Logic System : Acts as a pH-controlled molecular switch, solvent polarity sensor, and mercury ion quencher, useful in developing multiple-mode molecular logic systems (Zhang et al., 2008).
Synthesis of Metallophthalocyanines : Used in synthesizing novel metal-free and metallophthalocyanines, with potential applications in materials science (Acar et al., 2012).
Catalyst for Azide-Alkyne Cycloaddition : A CuI 1-D polymeric coordination complex derived from this compound is a novel catalyst for the azide-alkyne cycloaddition reaction (Saha et al., 2018).
Antipsychotic Applications : It has antipsychotic profiles in pharmacological models, with a reduced propensity for neurological side effects (Wise et al., 1985).
Potential Antipsychotic Agent : Another study highlights its potential as an antipsychotic agent with low cataleptogenic profiles (Wise et al., 1985).
Platinum(II) Complexes for Cancer Treatment : 1,2-Diamino-1-(4-fluorophenyl)-2-alkanol ligands in platinum(II) complexes, derived from this compound, show improved water solubility and cytotoxicity against various cancer cells (Würtenberger et al., 2013).
Antifungal Properties : Derivatives of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol exhibit high activity against Candida spp. strains, indicating potential as antifungal compounds (Zambrano-Huerta et al., 2019).
Anti-Inflammatory Drug Development : This compound can potentially be developed as new anti-inflammatory drugs (Mary et al., 2019).
Pharmaceutical Building Block : It is a valuable building block for some interesting pharmaceuticals (Botteghi et al., 1999).
Propriétés
IUPAC Name |
1,3-bis(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIFBTBJTWEOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600546 | |
| Record name | 1,3-Bis(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-fluorophenyl)propan-1-one | |
CAS RN |
104147-29-7 | |
| Record name | 1,3-Bis(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

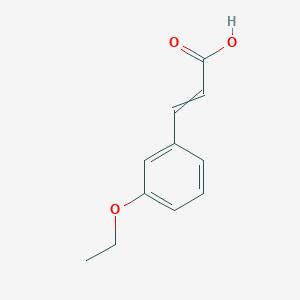
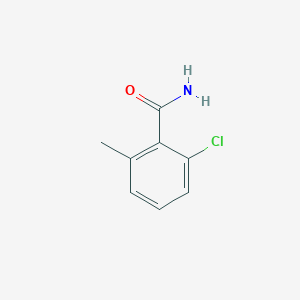
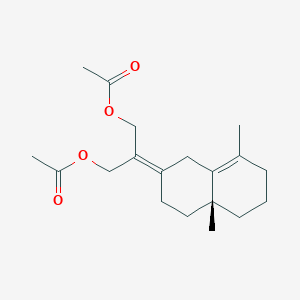

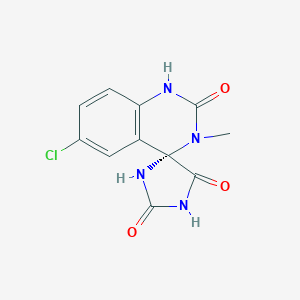
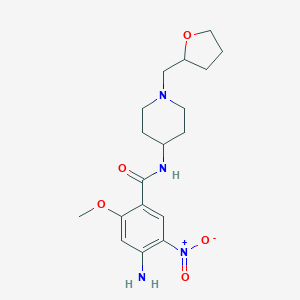
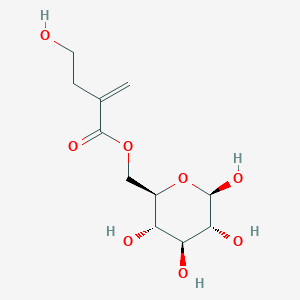
![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)
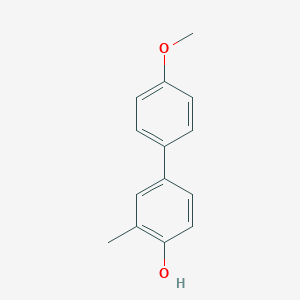
![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)
![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)

